6-bromo-N-ethyl-1H-indazole-3-carboxamide
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Overview
Description
6-Bromo-N-ethyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 6th position and an ethyl group at the nitrogen atom of the indazole ring makes this compound unique and potentially useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-bromo-1H-indazole-3-carboxylic acid with ethylamine under appropriate conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent amination reactions. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-N-ethyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
- Substitution reactions can yield various substituted indazole derivatives.
- Oxidation can produce indazole-3-carboxylic acids or related compounds.
- Reduction can lead to the formation of indazole-3-carboxamides with different substituents .
Scientific Research Applications
6-Bromo-N-ethyl-1H-indazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-bromo-N-ethyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular functions. The bromine atom and ethyl group contribute to its binding affinity and specificity. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
6-Bromo-1H-indazole-3-carboxamide: Lacks the ethyl group, which may affect its biological activity.
N-Ethyl-1H-indazole-3-carboxamide: Lacks the bromine atom, leading to different chemical properties.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid:
Uniqueness: 6-Bromo-N-ethyl-1H-indazole-3-carboxamide is unique due to the presence of both the bromine atom and the ethyl group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C10H10BrN3O |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
6-bromo-N-ethyl-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C10H10BrN3O/c1-2-12-10(15)9-7-4-3-6(11)5-8(7)13-14-9/h3-5H,2H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
IELUXUGWMNBPEW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NNC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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